Lactobionic Acid

Description

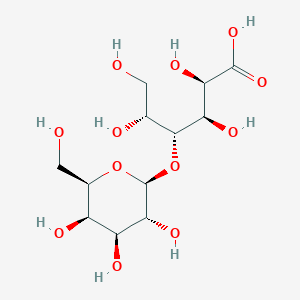

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUSYBCFIZPBE-AMTLMPIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5001-51-4 (calcium salt[2:1]), 110638-68-1 (calcium salt/solvate), 12569-38-9 (calcium glubionate salt/solvate), 129388-07-4 (levdobutamine salt/solvate), 135326-55-5 (clarithromycin salt/solvate), 305831-47-4 (azithromycin salt/solvate), 33659-28-8 (calcium bromo salt/solvate), 3847-29-8 (erythromycin salt/solvate), 69313-67-3 (potassium salt/solvate), 97635-31-9 (calcium glubionate salt/solvate) | |

| Record name | Lactobionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048861 | |

| Record name | Lactobionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-82-2, 110638-68-1 | |

| Record name | Lactobionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactobionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactobionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16621 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactobionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-β-D-galactopyranosyl-D-gluconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTOBIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R938S4DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antioxidant Mechanism of Action of Lactobionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactobionic acid (LBA), a polyhydroxy acid (PHA) composed of a galactose molecule linked to gluconic acid, is increasingly recognized for its significant antioxidant properties. This technical guide provides a comprehensive overview of the multifaceted mechanisms through which LBA exerts its antioxidant effects. The primary modes of action are elucidated as potent metal ion chelation and direct free radical scavenging. This document synthesizes quantitative data from various in vitro studies, presents detailed experimental protocols for assessing LBA's antioxidant capacity, and provides visual representations of its mechanistic pathways and experimental workflows. The information herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development exploring the therapeutic and preventative applications of this compound in conditions associated with oxidative stress.

Core Mechanisms of Antioxidant Action

This compound's antioxidant capabilities stem from its unique molecular structure, which is rich in hydroxyl groups. These functional groups are pivotal to its two primary antioxidant mechanisms: metal ion chelation and direct radical scavenging.

Metal Ion Chelation: Inhibition of the Fenton Reaction

One of the most significant pathways for reactive oxygen species (ROS) generation in biological systems is the Fenton reaction, where ferrous iron (Fe²⁺) catalyzes the conversion of hydrogen peroxide (H₂O₂) into the highly damaging hydroxyl radical (•OH). This compound is a strong chelator of metal ions, particularly iron.[1][2][3] By binding to both ferrous (Fe²⁺) and ferric (Fe³⁺) ions, LBA forms a stable complex that prevents these metal ions from participating in redox cycling.[1] This sequestration of iron is a critical protective mechanism, as it effectively inhibits the Fenton reaction, thereby preventing the formation of hydroxyl radicals, which are potent initiators of lipid peroxidation and cellular damage.

The diagram below illustrates the inhibitory effect of this compound on the Fenton reaction.

References

An In-depth Technical Guide to the Biological Pathways of Lactobionic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactobionic acid (LBA), a disaccharide composed of galactose and gluconic acid, is a high-value aldonic acid with burgeoning applications in the pharmaceutical, food, and cosmetic industries. Its production through biological means, leveraging microbial fermentation and enzymatic catalysis, offers a sustainable and highly specific alternative to traditional chemical synthesis. This technical guide provides a comprehensive overview of the core biological pathways involved in this compound metabolism, with a focus on its biosynthesis from lactose. It details the enzymatic and microbial routes of production, presents quantitative data for comparative analysis, and outlines key experimental protocols for the study of these pathways. Furthermore, this guide includes detailed diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction to this compound

This compound (4-O-β-D-galactopyranosyl-D-gluconic acid) is formed by the oxidation of the aldehyde group of the glucose moiety in lactose.[1][2] This modification confers unique physicochemical properties, including excellent water solubility, hygroscopicity, and chelating abilities, making it a versatile ingredient in various applications.[1][3] In the pharmaceutical industry, it is used as a stabilizer for drugs and in organ preservation solutions. Its gentle exfoliating and moisturizing properties are highly valued in cosmetic formulations.[1] Biologically, LBA is considered a prebiotic, promoting the growth of beneficial gut bacteria.[4]

Biosynthesis of this compound

The biological production of this compound from lactose is primarily achieved through two main routes: microbial fermentation and enzymatic conversion.

Microbial Fermentation Pathways

Several microorganisms, particularly bacteria of the genera Pseudomonas, Zymomonas, and Acetobacter, are known to efficiently convert lactose to this compound.[4][5] The general microbial pathway is a two-step process involving the oxidation of lactose to an intermediate lactone, followed by its hydrolysis.

-

Oxidation of Lactose: A membrane-bound dehydrogenase, often a quinoprotein glucose dehydrogenase, catalyzes the oxidation of the C1 aldehyde group of the glucose residue in lactose to form lactobiono-δ-lactone.[5][6] This reaction utilizes an electron acceptor, such as flavin adenine dinucleotide (FAD).[4]

-

Hydrolysis of Lactobiono-δ-lactone: The unstable lactone intermediate is then hydrolyzed to this compound. This can occur spontaneously in an aqueous environment or be catalyzed by a lactonase enzyme to ensure complete conversion.[4][5]

Pseudomonas taetrolens is a particularly well-studied and efficient producer of LBA, often utilized in industrial bioconversion processes using whey, a lactose-rich byproduct of the dairy industry, as a substrate.[2][4] Some bacteria, like Gluconobacter frateurii, are noted for their high production rates but do not appear to further metabolize the produced this compound.

Enzymatic Synthesis Pathways

The enzymatic production of this compound offers a more controlled and specific conversion process. The primary enzyme employed for this purpose is Cellobiose Dehydrogenase (CDH) , an extracellular flavocytochrome produced by various fungi, particularly white-rot fungi.[7][8]

The enzymatic reaction proceeds as follows:

-

Oxidation by CDH: CDH catalyzes the oxidation of the β-1,4-glycosidic bond in lactose, transferring electrons from the substrate to an electron acceptor and forming lactobiono-δ-lactone.[7][8]

-

Spontaneous Hydrolysis: The lactobiono-δ-lactone intermediate spontaneously hydrolyzes in the aqueous reaction medium to yield this compound.[7]

To enhance the efficiency of the enzymatic process, a redox mediator and a regenerating enzyme are often included. A common system involves the use of a redox mediator like 2,6-dichloroindophenol (DCIP) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), which is regenerated by a laccase enzyme using molecular oxygen as the final electron acceptor.[8]

Catabolism of this compound

While the biosynthesis of this compound is well-documented, its catabolic pathways are not extensively characterized in the scientific literature. For many producer organisms, LBA appears to be a metabolic end-product. However, it is plausible that some microorganisms can utilize lactobionate as a carbon source. A putative catabolic pathway, by analogy to other sugar acid degradation pathways, is proposed below. This remains a key area for future research.

Putative Lactobionate Catabolic Pathway:

-

Transport: Lactobionate is likely transported into the cell via a specific permease.

-

Phosphorylation: An ATP-dependent kinase may phosphorylate lactobionate to form 6-phospho-lactobionate.

-

Cleavage: A hydrolase or phosphorylase could then cleave the 6-phospho-lactobionate into galactose-6-phosphate and gluconate.

-

Entry into Central Metabolism: Galactose-6-phosphate can enter the Tagatose pathway, while gluconate can be phosphorylated and enter the Entner-Doudoroff or pentose phosphate pathways.

Genetic Organization and Regulation

The genetic basis for this compound metabolism is best understood in the context of lactose utilization. In many bacteria, the genes for lactose transport and initial catabolism are organized into operons, such as the well-characterized lac operon in Escherichia coli. However, specific operons dedicated to the utilization of lactobionate have not been clearly elucidated. It is hypothesized that the genes encoding the enzymes of the putative catabolic pathway (permease, kinase, hydrolase) may be clustered together and regulated by the presence of lactobionate.

Quantitative Data

Table 1: this compound Production by Various Pseudomonas Strains

| Strain | Substrate | LBA Yield (g/L) | Productivity (g/L/h) | Reference |

| Pseudomonas taetrolens 4' | 2% Lactose in Whey | 37.42 | - | [4] |

| Pseudomonas taetrolens DSM 21104 | Whey | 24.75 | - | [1] |

| Recombinant P. taetrolens | 200 g/L Lactose | 200 | 16.7 | [9] |

| Pseudomonas sp. LS13-1 | Whey | - | 1.12 | [10] |

Table 2: Kinetic Parameters of Fungal Cellobiose Dehydrogenases with Lactose

| Fungal Source | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Sclerotium rolfsii | 2.0 - 5.4 | - | 26 - 27 | [11] |

| Schizophyllum commune BCC26414 | 125 | 13.26 U/mL | - | [12] |

| Coniophora puteana | - | 2.98 µmol/mg/min | - | [13] |

| Ascomycetes (various) | 0.215 - 0.217 | 15.3 - 18.1 | 24.7 - 33.7 | [6] |

Experimental Protocols

Quantification of this compound and Lactose by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the simultaneous quantification of this compound and residual lactose in fermentation broths and enzymatic reaction mixtures.

Method 1: Ion-Exchange Chromatography

-

Column: Aminex HPX-87H (300 x 7.8 mm)[14]

-

Mobile Phase: 0.45 mM H2SO4[14]

-

Flow Rate: 0.7 mL/min[14]

-

Column Temperature: 50 °C[14]

-

Detector: Refractive Index (RI)[15]

-

Injection Volume: 20 µL[15]

Method 2: Reversed-Phase Chromatography

-

Column: Newcrom BH (150 x 4.6 mm, 5 µm)[16]

-

Mobile Phase: Acetonitrile/Water (80:20) with 0.1% Perchloric Acid[16]

-

Flow Rate: 1.0 mL/min[16]

-

Detector: UV at 190 nm[16]

-

Injection Volume: 3 µL[16]

Cellobiose Dehydrogenase (CDH) Activity Assay

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP) by CDH in the presence of lactose.

-

Reagents:

-

100 mM Sodium acetate buffer (pH 4.5)

-

300 mM Lactose solution

-

3 mM DCPIP solution (in 10% ethanol)

-

80 mM Sodium fluoride (NaF) (to inhibit laccase activity if present)[5]

-

-

Procedure:

-

Prepare a reaction mixture containing the sodium acetate buffer, lactose solution, DCPIP solution, and NaF solution.

-

Equilibrate the mixture to the desired temperature (e.g., 30 °C).

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the decrease in absorbance at 520 nm over time.

-

-

Calculation: One unit of CDH activity is defined as the amount of enzyme required to reduce 1 µmol of DCIP per minute under the specified conditions.[5]

Lactonase Activity Assay (Proposed Method)

This proposed method is adapted from colorimetric assays for other lactonases and relies on the detection of the pH change resulting from the hydrolysis of the lactone ring.[4][14]

-

Principle: The hydrolysis of lactobiono-δ-lactone to this compound releases a proton, causing a decrease in the pH of a weakly buffered solution. This pH change can be monitored using a pH indicator dye.

-

Reagents:

-

Procedure:

-

Prepare the reaction mixture containing the buffer and pH indicator.

-

Add the lactonase-containing sample.

-

Initiate the reaction by adding the lactobiono-δ-lactone substrate.

-

Monitor the change in absorbance of the pH indicator at its maximal wavelength (e.g., 577 nm for Cresol Purple).[14]

-

-

Calculation: The rate of absorbance change can be correlated to the rate of proton release, and thus lactonase activity, using a standard curve generated with a known acid.

Laboratory-Scale Purification of this compound

This protocol outlines a general procedure for the purification of LBA from a microbial fermentation broth.[6][7][8]

-

Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet the microbial cells.

-

Decolorization: Treat the supernatant with activated carbon to remove pigments and other colored impurities.

-

Protein Removal (Optional): If significant protein is present, perform ultrafiltration or precipitation (e.g., with ethanol).

-

Crystallization/Precipitation: Concentrate the clarified solution by evaporation and then induce crystallization or precipitation of LBA. Precipitation with ethanol is a common method.[7][8]

-

Drying: The purified LBA can be dried under vacuum or by freeze-drying to obtain a stable powder.

Conclusion

The biological metabolism of this compound is a field of significant interest, driven by the compound's valuable applications. The biosynthetic pathways, both microbial and enzymatic, for the production of LBA from lactose are well-established, offering efficient and sustainable manufacturing routes. In contrast, the catabolic pathways for LBA utilization remain largely unexplored and represent a promising area for future research. A deeper understanding of LBA catabolism and its genetic regulation could unlock new possibilities for metabolic engineering of microorganisms for enhanced production or for understanding the role of LBA in microbial ecosystems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working on the production, analysis, and application of this compound.

Disclaimer: The putative catabolic pathway and the proposed lactonase assay are based on existing knowledge of similar metabolic processes and require experimental validation.

References

- 1. Comparative genomics of the lactic acid bacteria [escholarship.org]

- 2. Quantitative Analysis of this compound in Bioreactor Cultures and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Enzymatic characterization of the lactonase SisLac from Sulfolobus islandicus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Analysis of this compound in Bioreactor Cultures and Selected Biological Activities [mdpi.com]

- 6. Chemical Versus Biological Approaches to the Synthesis of this compound: A Review [mdpi.com]

- 7. Multi-Enzymatic Synthesis of this compound Using Wood-Degrading Enzymes Produced by White Rot Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alternative Lactose Catabolic Pathway in Lactococcus lactis IL1403 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amino acid catabolic pathways of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a Second Type of AHL-lactonase from Rhodococcus sp. BH4, belonging to the α/β Hydrolase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genes involved in protein metabolism of the probiotic lactic acid bacterium Lactobacillus delbrueckii UFV H2b20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lactonase Specificity Is Key to Quorum Quenching in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Lactobionic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lactobionic acid, a versatile polyhydroxy acid with significant applications in the pharmaceutical, cosmetic, and research sectors. This document details its fundamental properties, mechanisms of action, and relevant experimental methodologies.

Core Properties of this compound

This compound (4-O-β-D-galactopyranosyl-D-gluconic acid) is a disaccharide formed from the oxidation of lactose. It consists of a galactose moiety linked to a gluconic acid molecule.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 96-82-2 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₂₂O₁₂ | [3][4][6][7] |

| Molecular Weight | 358.30 g/mol | [3][4][7][8][9] |

| Appearance | White crystalline powder | [9] |

| Melting Point | 113-118 °C | [9] |

| Solubility | Soluble in water | [7] |

Key Mechanisms and Signaling Pathways

This compound exhibits several biological activities that are of high interest in research and drug development. These include antioxidant effects, inhibition of matrix metalloproteinases (MMPs), and targeted delivery to hepatocytes.

Antioxidant Mechanism

This compound functions as a potent antioxidant through its iron-chelating properties. By binding to iron, it inhibits the formation of highly reactive hydroxyl radicals via the Fenton reaction, thereby protecting tissues from oxidative damage.[10] This mechanism is crucial in its application in cosmetics for preventing photoaging and in organ preservation solutions to mitigate reperfusion injury.[2][10]

Caption: Antioxidant mechanism of this compound via iron chelation.

Matrix Metalloproteinase (MMP) Inhibition

This compound is a known inhibitor of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix components like collagen.[2][11] By inhibiting MMPs, this compound helps to prevent the breakdown of collagen, a key factor in skin aging and wrinkling.[1] This makes it a valuable ingredient in anti-aging skincare formulations.[2]

Caption: Inhibition of collagen degradation by this compound.

Hepatocyte-Targeted Drug Delivery

The galactose moiety of this compound is recognized by the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[5] This specific interaction allows for the targeted delivery of nanoparticles and drug conjugates functionalized with this compound to liver cells.[5][8][12] This approach is being explored for the treatment of hepatocellular carcinoma and other liver diseases.[5]

Caption: Targeted drug delivery to hepatocytes using LBA.

Experimental Protocols

This section outlines methodologies for the synthesis and analysis of this compound's biological activities.

Catalytic Oxidation Synthesis of this compound

This protocol describes a common chemical synthesis method for producing this compound from lactose.[13]

-

Catalyst Preparation : Gold nanoparticles are prepared and deposited on a support carrier such as Al₂O₃.[13]

-

Reaction Setup : A 0.1 M solution of lactose in water is prepared in a reaction vessel equipped with a magnetic stirrer, pH meter, and an air/oxygen inlet. The gold catalyst (e.g., 2 g) is added to the solution.[13]

-

Oxidation Reaction : The reaction mixture is heated to 80°C with constant stirring (600 rpm). The pH is maintained at 9 by the controlled addition of 0.1 M KOH.[13] Air or oxygen is bubbled through the mixture. The reaction proceeds for approximately 2 hours, indicated by a drop in pH to around 4.[13]

-

Product Isolation : The catalyst is removed from the solution by filtration. The resulting this compound solution is then purified.[13]

-

Purification and Crystallization : The filtrate can be treated with an ion-exchange resin to remove metal ions.[14] The purified solution is concentrated, and this compound is precipitated by adding ethanol. The resulting crystals are centrifuged, washed with ethanol, and dried.[13]

In Vitro MMP Inhibition Assay

This protocol provides a general framework for assessing the MMP inhibitory activity of this compound, based on fluorogenic substrate assays.[15]

-

Reagents and Materials :

-

Recombinant human MMP enzyme (e.g., MMP-1, MMP-9).

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂).

-

This compound solutions at various concentrations.

-

A known MMP inhibitor as a positive control (e.g., phenanthroline).[2]

-

96-well microplate and a fluorescence plate reader.

-

-

Assay Procedure :

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the experimental wells. Add the positive control and a vehicle control to their respective wells.

-

Add the MMP enzyme to all wells except the blank control and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 328 nm, emission at 393 nm).

-

-

Data Analysis :

-

Calculate the rate of substrate cleavage (increase in fluorescence) for each condition.

-

Determine the percentage of MMP inhibition for each concentration of this compound relative to the vehicle control.

-

Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the MMP activity.

-

Antimicrobial Activity Assay (Agar Diffusion Method)

This protocol is adapted for testing the antimicrobial properties of materials incorporating this compound, such as electrospun nanofibers.[16]

-

Bacterial Culture Preparation : Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus) in a saline solution, adjusted to a concentration of 10⁸ CFU/mL.[16]

-

Plate Inoculation : Inoculate the surface of a suitable agar medium (e.g., Brain Heart Infusion agar) evenly with the bacterial suspension using a sterile swab.[16]

-

Sample Application : Place sterile disks of the material containing this compound (and a negative control without LBA) onto the surface of the inoculated agar plates.[16]

-

Incubation : Incubate the plates overnight at 37°C.[16]

-

Zone of Inhibition Measurement : After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone corresponds to the antimicrobial activity.[16]

References

- 1. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]

- 2. qvsiete.com [qvsiete.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. Exploiting the bioengineering versatility of this compound in targeted nanosystems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multi-Enzymatic Synthesis of this compound Using Wood-Degrading Enzymes Produced by White Rot Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agscientific.com [agscientific.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. clinikally.com [clinikally.com]

- 10. equalrxnskin.com [equalrxnskin.com]

- 11. agscientific.com [agscientific.com]

- 12. Frontiers | this compound-Navigated Gold Nanorods With Light-Triggered “on-Demand” Drug Release for Synergistic Photothermal-Chemotherapy [frontiersin.org]

- 13. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]

- 14. CN102875612A - Method for preparing this compound and lactobinate through catalytic oxidation - Google Patents [patents.google.com]

- 15. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrospun nanofibers incorporating this compound as novel active packaging materials: biological activities and toxicological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of Lactobionic Acid's Molecular Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactobionic acid (LBA), a disaccharide formed from gluconic acid and galactose, is a versatile molecule with significant potential in pharmaceuticals, cosmetics, and food science. Its efficacy in these applications is intrinsically linked to its molecular interactions with various biological and chemical entities. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound's molecular interactions, focusing on its engagement with metal ions, proteins—particularly the asialoglycoprotein receptor (ASGPR)—and its role in relevant signaling pathways. This document summarizes quantitative data from theoretical and experimental studies, outlines detailed experimental protocols for characterizing these interactions, and presents visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (4-O-β-D-galactopyranosyl-D-gluconic acid) is a sugar acid derived from the oxidation of lactose. Its structure, featuring multiple hydroxyl groups and a carboxylic acid moiety, endows it with several key properties, including high water solubility, hygroscopicity, and the ability to act as a potent antioxidant and chelating agent.[1][2][3] These characteristics are central to its biological functions and therapeutic applications, which range from organ preservation and drug delivery to skincare.[4][5] Understanding the molecular-level interactions of LBA is paramount for the rational design of new therapeutic agents and delivery systems.

Molecular Interactions of this compound

The molecular interactions of LBA are primarily governed by hydrogen bonding, electrostatic interactions, and chelation. Its polyhydroxy nature allows for the formation of numerous hydrogen bonds with biological macromolecules, while the carboxylate group can engage in electrostatic interactions and coordinate with metal ions.

Interaction with Metal Ions

This compound is an effective chelator of metal ions, a property crucial for its antioxidant activity and its use in organ preservation solutions.[6] Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided insights into the thermodynamics and geometry of these interactions.

A DFT study on the binding of divalent metal ions (Ca²⁺, Mg²⁺, and Zn²⁺) to lactose, a close structural analog of LBA, revealed favorable binding energies.[6] The calculations, performed at the M062X/6-31G(d,p) level of theory, demonstrated that the binding process is thermodynamically favorable, with the smaller ionic radii of Mg²⁺ and Zn²⁺ leading to more favorable complex formation compared to Ca²⁺.[6]

Table 1: Theoretical Binding Free Energies of Divalent Metal Ions with Lactose [6]

| Metal Ion | Ionic Radius (Å) | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |

| Ca²⁺ | 1.00 | -302.2 | -11.0 |

| Mg²⁺ | 0.72 | -368.7 | -14.7 |

| Zn²⁺ | 0.74 | -432.9 | -13.9 |

Note: Data is for lactose, used here as a proxy for this compound. The aqueous phase was modeled using the Polarizable Continuum Model (PCM).

Interaction with Proteins

This compound's interaction with proteins is of significant interest, particularly its role as a targeting ligand for the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes.[4][5][7] This specific interaction is exploited for targeted drug delivery to the liver.[7]

Molecular docking studies have been employed to predict the binding modes of various ligands to the ASGPR.[8] These studies indicate that the galactose moiety of the ligands forms hydrogen bonds and hydrophobic interactions within the shallow binding pocket of the receptor's carbohydrate-recognition domain (CRD), a process that is calcium-dependent.[4][8]

Table 2: Experimental Binding Affinities of ASGPR Ligands

| Ligand | Valency | Dissociation Constant (Kd) | Reference |

| N-Acetylgalactosamine | Monovalent | ~1 x 10⁻³ M | [1] |

| N-Acetylgalactosamine | Divalent | ~1 x 10⁻⁶ M | [1] |

| N-Acetylgalactosamine | Trivalent | ~5 x 10⁻⁹ M | [1] |

| N-Acetylgalactosamine | Tetravalent | ~1 x 10⁻⁹ M | [1] |

| Asialoorosomucoid (ASOR) | Multivalent | 7 x 10⁻⁹ M | [1] |

Note: This table provides context for the binding affinities of galactose-containing ligands to ASGPR. Specific experimental Kd values for this compound are not currently well-documented in publicly available literature.

Experimental Protocols for Studying Molecular Interactions

The characterization of LBA's molecular interactions relies on a suite of biophysical techniques. This section outlines the general protocols for three key methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

-

Sample Preparation:

-

Prepare a solution of the macromolecule (e.g., ASGPR or serum albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be 10-100 times the expected dissociation constant (Kd).

-

Prepare a solution of this compound in the exact same buffer at a concentration 10-20 times that of the macromolecule.

-

Thoroughly degas both solutions to prevent bubble formation during the experiment.

-

-

ITC Experiment:

-

Load the macromolecule solution into the sample cell of the calorimeter and the LBA solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform a series of injections of the LBA solution into the sample cell, typically 1-5 µL per injection, with sufficient time between injections for the system to return to thermal equilibrium.

-

A control experiment, titrating LBA into the buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and n).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants, kₐ and kₑ) in addition to binding affinity (Kₑ).

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Immobilize the macromolecule (e.g., ASGPR) onto the sensor chip surface using a standard coupling chemistry (e.g., EDC/NHS amine coupling).

-

Block any remaining active sites on the surface to prevent non-specific binding.

-

-

SPR Experiment:

-

Equilibrate the sensor chip with a running buffer (e.g., HBS-EP buffer).

-

Inject a series of concentrations of this compound (the analyte) over the sensor surface.

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of LBA to the immobilized protein.

-

After each injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove the bound LBA.

-

-

Data Analysis:

-

Fit the association and dissociation curves from the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-level information about molecular interactions, including identifying the binding interface and characterizing the structural changes upon complex formation.

-

Sample Preparation:

-

Prepare a sample of isotopically labeled (e.g., ¹⁵N or ¹³C) protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

-

Prepare a stock solution of unlabeled this compound in the same buffer.

-

-

NMR Titration:

-

Acquire a reference spectrum of the free protein (e.g., a ¹H-¹⁵N HSQC spectrum).

-

Incrementally add aliquots of the LBA solution to the protein sample.

-

Acquire a spectrum after each addition.

-

-

Data Analysis:

-

Monitor the chemical shift perturbations (CSPs) of the protein's resonances upon addition of LBA. Residues exhibiting significant CSPs are likely part of or near the binding site.

-

By analyzing the titration curves of the CSPs as a function of LBA concentration, the dissociation constant (Kₑ) can be determined.

-

Signaling Pathways and Logical Relationships

This compound's interactions with cellular receptors can trigger downstream signaling cascades, leading to various physiological effects.

ASGPR-Mediated Signaling in Hepatocytes

The binding of LBA to the asialoglycoprotein receptor on hepatocytes is a key mechanism for targeted drug delivery to the liver. Upon binding, the receptor-ligand complex is internalized via endocytosis. While the complete downstream signaling is still under investigation, studies have shown that ASGPR1 can modulate the STAT3 signaling pathway, which is often dysregulated in hepatocellular carcinoma.[9][10][11] Specifically, ASGR1 has been shown to interact with and inhibit the phosphorylation of STAT3, thereby suppressing its oncogenic activity.[9]

References

- 1. This compound as antioxidant and moisturizing active in alkyl polyglucoside-based topical emulsions: the colloidal structure, stability and efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The antioxidant and prebiotic properties of this compound-MedSci.cn [medsci.cn]

- 4. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]

- 5. Exploiting the bioengineering versatility of this compound in targeted nanosystems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Signal Transducer and Activator of Transcription 3 in Liver Diseases: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deciphering STAT3 signaling potential in hepatocellular carcinoma: tumorigenesis, treatment resistance, and pharmacological significance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Lactobionic Acid from Fermentation Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common techniques for purifying lactobionic acid (LBA) from fermentation media. The included protocols are intended to serve as a guide for developing robust and efficient downstream processing workflows.

Introduction

This compound (LBA), a versatile polyhydroxy acid, is increasingly utilized in the pharmaceutical, cosmetic, and food industries for its chelating, antioxidant, and moisturizing properties. Its production through microbial fermentation offers a sustainable alternative to chemical synthesis. However, the economic viability of fermentative LBA production is highly dependent on efficient and scalable downstream purification processes. This document outlines several established methods for LBA purification, including clarification, activated carbon treatment, precipitation, ion exchange chromatography, and electrodialysis.

Pre-purification: Clarification of Fermentation Broth

Prior to primary purification, it is crucial to remove microbial biomass, residual proteins, and other insoluble materials from the fermentation broth. This initial clarification step prevents fouling of downstream equipment and improves the efficiency of subsequent purification steps.

Experimental Protocol: Centrifugation

-

Transfer the fermentation broth to appropriate centrifuge tubes.

-

Centrifuge the broth at 10,000 - 15,000 rpm for 10 minutes to pellet the microbial cells and other solid debris.[1]

-

Carefully decant the supernatant, which contains the soluble LBA, into a clean vessel.

-

The resulting supernatant can be further clarified by microfiltration.

Experimental Protocol: Microfiltration

-

Assemble a microfiltration system with a membrane pore size suitable for bacterial cell retention (e.g., 0.22 µm or 0.45 µm).

-

Pump the supernatant from the centrifugation step through the microfiltration unit.

-

Collect the permeate, which is the clarified fermentation broth containing LBA.

-

The retentate, containing any remaining suspended solids, can be discarded or recycled if the process involves continuous fermentation.

Decolorization: Activated Carbon Treatment

Fermentation broths often contain pigments and other colored impurities that can be removed by adsorption onto activated carbon.

Experimental Protocol: Activated Carbon Treatment

-

To the clarified fermentation broth, add activated carbon (e.g., Norit GAC 1240) at a predetermined concentration (typically 1-5% w/v).[2]

-

Stir the mixture at room temperature for 1-2 hours to allow for sufficient adsorption of color bodies.

-

Remove the activated carbon by centrifugation (10,000 - 15,000 rpm for 10 minutes) or filtration.[1][2]

-

Collect the decolorized LBA-containing solution.

Primary Purification Techniques

Ethanol Precipitation

Precipitation with ethanol is a widely used method for the recovery and purification of LBA, offering high yields.

-

Take the clarified and decolorized fermentation broth and, if necessary, concentrate it to about 40% of its initial volume using a rotary evaporator at 50°C.[3]

-

Add cold 96% (v/v) ethanol to the LBA solution, with vigorous stirring, to a final ethanol concentration of 70-96% (v/v).[1][2][4][5] A higher ethanol concentration generally leads to higher precipitation efficiency.

-

Allow the mixture to stand at a low temperature (e.g., 4°C or -20°C) for at least 30 minutes to facilitate complete precipitation of LBA.[3]

-

Collect the LBA precipitate by centrifugation at 10,000 rpm for 10 minutes.[3]

-

Wash the precipitate with cold 70% ethanol to remove residual impurities.[1]

-

Centrifuge again to collect the washed precipitate.

-

Dry the purified LBA powder in an oven at a temperature between 25°C and 40°C.[1][3]

Ion Exchange Chromatography

Ion exchange chromatography (IEC) is a powerful technique for purifying LBA to a high degree by exploiting its ionic nature.

This protocol is designed to convert lactobionate salts to the free acid form.

-

Resin Selection and Preparation:

-

Select a strong acid cation exchange resin (e.g., Amberlite™ FPC23 H or KU-2.8-ChS).

-

Wash the resin with deionized water to remove any preservatives or impurities.

-

Convert the resin to the H+ form by treating it with a 5% hydrochloric acid solution.

-

Wash the resin again with deionized water until the eluate is neutral.

-

Pack the prepared resin into a chromatography column.

-

-

Column Equilibration:

-

Equilibrate the column by passing deionized water through it until the pH of the eluate matches the influent.

-

-

Sample Loading:

-

Load the pre-clarified and decolorized fermentation broth (containing lactobionate salts) onto the column at a controlled flow rate.

-

-

Elution:

-

The lactobionate salt will exchange its cation (e.g., Na+) for H+ on the resin, and the resulting this compound will elute from the column.

-

Collect the fractions containing the purified this compound.

-

-

Regeneration:

-

Regenerate the resin by washing it with a strong acid (e.g., HCl) to remove the bound cations, followed by a thorough rinse with deionized water.

-

Electrodialysis

Electrodialysis (ED) is a membrane-based separation process that uses an electric potential to separate ions from a solution. It is particularly effective for desalting and concentrating LBA.

-

System Setup:

-

Assemble an electrodialysis stack consisting of alternating cation and anion exchange membranes between two electrodes.

-

For conversion of lactobionate to LBA, a bipolar membrane electrodialysis (BMED) setup is often used.

-

-

Solution Preparation:

-

Introduce the clarified fermentation broth (dilute stream) into the appropriate compartments of the ED stack.

-

Fill the concentrate and electrode compartments with an appropriate electrolyte solution (e.g., NaCl solution).[6]

-

-

Operation:

-

Apply a direct current voltage (e.g., up to 60 V) across the electrodes.[6]

-

Lactobionate anions will migrate through the anion exchange membranes towards the anode, while cations will move through the cation exchange membranes towards the cathode, resulting in the concentration of LBA in the concentrate stream.

-

In a BMED system, water splitting at the bipolar membrane generates H+ and OH- ions, facilitating the conversion of lactobionate to this compound.

-

-

Product Recovery:

-

Collect the concentrated and purified this compound solution from the concentrate compartments.

-

Data Presentation

The following table summarizes the quantitative data for the different LBA purification techniques.

| Purification Technique | Purity (%) | Yield/Recovery (%) | Reference |

| Ethanol Precipitation | 95 ± 2 | Not specified | [1][2][4][5][7] |

| 93.71 | Not specified | [1] | |

| Ion Exchange Chromatography | High Purity (≥99%) | Up to 100% | [7] |

| Electrodialysis | Not specified | Removal efficiency > 95% | [6] |

Visualization of Workflows

Workflow for this compound Purification via Precipitation

References

- 1. Downstream Approach Routes for the Purification and Recovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downstream Approach Routes for the Purification and Recovery of this compound [mdpi.com]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. Downstream Approach Routes for the Purification and Recovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Downstream Approach Routes for the Purification and Recovery of this compound [agris.fao.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Immobilization of Enzymes for Lactobionic Acid Production

Introduction

Lactobionic acid (LBA) is a versatile polyhydroxy acid with growing applications in the pharmaceutical, food, cosmetic, and chemical industries.[1] It is primarily produced through the selective oxidation of lactose.[2] While chemical synthesis methods exist, biocatalytic production using enzymes or whole-cell systems offers greater selectivity, specificity, and milder reaction conditions.[2] The immobilization of these biocatalysts is a critical step for industrial application, as it enhances enzyme stability, allows for repeated use, and facilitates continuous production processes, thereby reducing overall costs.[3][4] This document provides detailed protocols for the immobilization of enzymes and microbial cells for the production of this compound, summarizes key performance data, and outlines the experimental workflows.

Enzymatic Systems for this compound Synthesis

The bioproduction of this compound primarily involves the oxidation of the aldehyde group in the glucose moiety of lactose. Several enzymatic systems have been effectively utilized for this conversion:

-

Whole-Cell Biocatalysts (Zymomonas mobilis, Pseudomonas taetrolens): These bacteria possess enzyme complexes capable of oxidizing lactose. Zymomonas mobilis utilizes a periplasmic glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase (GL) system, which converts lactose and fructose into this compound and sorbitol.[2][5][6] Pseudomonas taetrolens is also widely used for its ability to efficiently convert lactose from substrates like whey into LBA.[1][7] Immobilizing the entire cell is often more cost-effective than purifying and immobilizing individual enzymes.

-

Multi-Enzymatic Systems (Cellobiose Dehydrogenase and Laccase): A prominent cell-free system involves the co-immobilization of cellobiose dehydrogenase (CDH) and laccase.[2] CDH oxidizes lactose to lactobiono-δ-lactone, which spontaneously hydrolyzes to this compound.[8] Laccase is used to regenerate a redox mediator, enabling a continuous catalytic cycle.[2][8]

Experimental Protocols

Protocol 1: Immobilization of Zymomonas mobilis Cells by Entrapment in Calcium Alginate

This protocol describes the entrapment of whole cells within a porous and biocompatible calcium alginate gel matrix. This is a common and relatively gentle immobilization method.

Materials:

-

Zymomonas mobilis cell culture

-

Sodium alginate powder

-

Calcium chloride (CaCl₂)

-

Sterile 0.9% NaCl solution (saline)

-

Sterile deionized water

-

Centrifuge and sterile tubes

-

Syringe with a needle (e.g., 21G) or peristaltic pump

-

Magnetic stirrer and stir plate

Methodology:

-

Cell Preparation:

-

Grow Zymomonas mobilis in an appropriate culture medium to the desired cell density.

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with sterile 0.9% NaCl solution to remove residual media components.

-

Resuspend the final cell pellet in a small volume of sterile saline to create a dense cell paste.

-

-

Preparation of Sodium Alginate Solution:

-

Prepare a 2-4% (w/v) sodium alginate solution by slowly dissolving the powder in sterile deionized water with constant stirring. Heating gently (to ~50-60°C) can aid dissolution.

-

Autoclave the solution for sterilization and cool it to room temperature before use.

-

-

Cell Entrapment:

-

Aseptically mix the prepared Z. mobilis cell paste with the sterile sodium alginate solution to achieve a final cell concentration of approximately 10-20% (w/v). Ensure the mixture is homogeneous.

-

Avoid introducing air bubbles during mixing.

-

-

Bead Formation:

-

Prepare a sterile 0.2 M calcium chloride solution.

-

Extrude the cell-alginate mixture dropwise into the CaCl₂ solution from a height of about 10-15 cm. This can be done using a syringe and needle or a peristaltic pump for better control over bead size.

-

Stir the CaCl₂ solution gently on a magnetic stirrer. The droplets will instantly form gel beads upon contact with the calcium ions.

-

-

Curing and Washing:

-

Allow the beads to harden (cure) in the CaCl₂ solution for at least 1-2 hours with gentle agitation.

-

Collect the immobilized cell beads by decanting the CaCl₂ solution or using a sterile sieve.

-

Wash the beads thoroughly with sterile deionized water or saline to remove excess calcium ions and unentrapped cells.

-

The immobilized biocatalyst is now ready for use or can be stored in a buffer at 4°C.[5][6]

-

Protocol 2: Covalent Immobilization of Enzymes on a Solid Support

This protocol provides a general method for covalently attaching enzymes (e.g., Cellobiose Dehydrogenase) to an activated support, such as chitosan or silica. Glutaraldehyde is used as a cross-linking agent to form stable bonds.[3][9]

Materials:

-

Enzyme solution (e.g., Cellobiose Dehydrogenase)

-

Support material (e.g., chitosan beads, porous silica)

-

Glutaraldehyde solution (2.5% v/v)

-

3-Aminopropyl)triethoxysilane (APTES) for silica activation

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Ethanolamine or Tris buffer to block unreacted groups

-

Magnetic stirrer or shaker

Methodology:

-

Support Activation (Example for Silica):

-

Wash the silica support with deionized water and dry.

-

Reflux the silica in a 10% (v/v) APTES solution in toluene for 2-4 hours to introduce amino groups onto the surface.

-

Wash the aminated silica thoroughly with toluene and then ethanol to remove excess APTES, and dry.

-

-

Glutaraldehyde Cross-linking:

-

Incubate the aminated support material in a 2.5% (v/v) glutaraldehyde solution in phosphate buffer (pH 7.0) for 2-3 hours at room temperature with gentle shaking. The glutaraldehyde acts as a bifunctional linker, with one aldehyde group reacting with the amino group on the support.

-

Wash the activated support extensively with phosphate buffer to remove unbound glutaraldehyde.

-

-

Enzyme Immobilization:

-

Prepare a solution of the enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0). The optimal enzyme concentration should be determined empirically but can range from 10-20 mg/mL.[9]

-

Add the enzyme solution to the glutaraldehyde-activated support.

-

Incubate the mixture for several hours (e.g., 4-12 hours) at 4°C with gentle agitation. During this step, the free aldehyde groups on the support react with amino groups on the enzyme surface, forming a covalent bond.

-

-

Blocking and Washing:

-

After incubation, remove the support from the enzyme solution. The supernatant can be assayed for protein content to determine immobilization efficiency.

-

To block any remaining reactive aldehyde groups on the support, incubate it with a solution of 1 M ethanolamine or Tris buffer (pH 8.0) for 1-2 hours.

-

Wash the immobilized enzyme thoroughly with buffer to remove any non-covalently bound enzyme molecules.

-

The immobilized enzyme is ready for use or storage at 4°C.

-

Data Presentation

The following table summarizes key quantitative data from studies on this compound production using immobilized biocatalysts.

| Biocatalyst System | Immobilization Method / Support | Lactose Conversion / LBA Titer | Reusability / Stability | Optimal Conditions (pH / Temp) | Reference |

| Zymomonas mobilis cells | Entrapment in Calcium Alginate | ~510 mmol/L LBA | Reusable for 23 batches (24h each); Stable for 120 days storage. | 6.4 - 6.8 / 39 - 43 °C | [5][6][10] |

| β-Galactosidase from Aspergillus oryzae | Covalent binding on Silica (using glutaraldehyde) | Activity: ~650 U/g support | Estimated half-life of 12 months at 40°C. | Not Specified | [9] |

| CDH and Laccase | Co-immobilization on Chitosan Microspheres | Almost 100% lactose conversion | Not Specified | Not Specified | [8] |

| Pseudomonas taetrolens cells | Entrapment (unspecified) | 301.58 g/L LBA from whey | Maintained excellent activity after recovery. | 6.25 - 6.5 / 30 °C | [1][7][11] |

Visualized Workflows and Processes

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Potential Applications of Immobilized β-Galactosidase in Food Processing Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High this compound production by immobilized Zymomonas mobilis cells: a great step for large-scale process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High this compound production by immobilized <i>Zymomonas mobilis</i> cells: a great step for large-scale process - ProQuest [proquest.com]

- 7. Microbial Production of this compound in a Bioreactor Using Pseudomonas Taetrolens in the Free and Encapsulated Form [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Downstream Processing and Purification of Lactobionic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the downstream processing and purification of lactobionic acid (LBA).

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying this compound, particularly from fermentation broths?

A1: The primary challenges in LBA purification stem from the complexity of the source material, especially when derived from fermentation of substrates like whey.[1][2] Key difficulties include:

-

High Viscosity and Complex Matrix: Fermentation broths are often viscous and contain a heterogeneous mixture of proteins, salts, residual sugars, and other metabolites, complicating separation processes.[1]

-

Hygroscopic Nature of LBA: this compound is highly hygroscopic, meaning it readily absorbs moisture from the air. This property can make crystallization difficult, often leading to the formation of syrups or sticky solids instead of well-defined crystals.[3]

-

Co-purification of Impurities: Structurally similar compounds and other organic acids produced during fermentation can co-purify with LBA, affecting its final purity.

-

Process Scalability and Cost: Developing a purification strategy that is both scalable and cost-effective for industrial production remains a significant hurdle.[4]

Q2: Which purification technique generally provides the highest purity and yield for this compound?

A2: Ion-exchange chromatography is often cited as the method capable of achieving the highest purity (≥99%) and yield (potentially up to 100%) for this compound.[2][5] However, the optimal technique depends on the desired final purity, the scale of production, and cost considerations. Precipitation with ethanol is a simpler and less expensive method that can yield LBA with a purity of around 95%.[3][5]

Q3: How can I accurately determine the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[6] Specific HPLC methods have been developed for the analysis of LBA, often using a refractive index (RI) or ultraviolet (UV) detector. Other analytical techniques include thin-layer chromatography (TLC) for qualitative assessment and titration to determine the acid content.

Troubleshooting Guides

Crystallization

Q: My this compound solution is not crystallizing and has formed a thick, non-crystalline syrup. What should I do?

A: The formation of a syrup is a common issue when crystallizing LBA, often due to its hygroscopic nature and the presence of impurities. Here are several troubleshooting steps:

-

Increase Supersaturation Carefully: The solution may not be sufficiently supersaturated. Try to slowly evaporate the solvent under reduced pressure. Avoid rapid evaporation, as this can lead to oiling out.

-

Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization. If seed crystals are unavailable, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.

-

Solvent/Anti-Solvent System: Employing an anti-solvent can be effective. LBA is soluble in water but less soluble in alcohols like ethanol or isopropanol. Slowly add an anti-solvent to your aqueous LBA solution until turbidity is observed, then warm the solution slightly until it becomes clear again and allow it to cool slowly.

-

Control Cooling Rate: Rapid cooling can favor syrup formation. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help to slow the cooling process.

-

Purity Check: Impurities can significantly inhibit crystallization. Consider an additional purification step, such as activated carbon treatment to remove color and organic impurities, or a preliminary purification by another method like precipitation before attempting crystallization.

Q: My this compound crystals are very small or have formed a solid mass that is difficult to handle. How can I obtain larger, well-defined crystals?

A: The crystal size and quality are influenced by the rate of nucleation and crystal growth.

-

Reduce the Rate of Supersaturation: A slower rate of solvent evaporation or a more gradual cooling profile will reduce the number of nucleation sites and promote the growth of larger crystals.

-

Optimize Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. Sometimes, a solvent system that provides slightly higher solubility at elevated temperatures and a sharp decrease in solubility upon cooling can yield better crystals.

-

pH Adjustment: The pH of the solution can influence the crystallization process. Ensure the pH is appropriate for the acid form of LBA to crystallize.

Ion-Exchange Chromatography

Q: I am experiencing low recovery of this compound from the ion-exchange column. What could be the cause?

A: Low recovery can be due to several factors related to the binding and elution steps.

-

Incomplete Elution: The elution buffer may not be strong enough to displace the bound LBA from the resin. If using a salt gradient, ensure the final salt concentration is sufficient for complete elution. If using a pH shift, ensure the pH is far enough from the pKa of LBA to change its charge state and release it from the resin.

-

Irreversible Binding: Some resins may exhibit very strong, sometimes irreversible, binding to the target molecule, especially if there are secondary interactions (e.g., hydrophobic interactions). Consider using a different type of resin.

-

Column Overloading: If the amount of LBA loaded onto the column exceeds its binding capacity, the excess will be found in the flow-through, leading to apparent low recovery in the eluate. Determine the binding capacity of your resin and ensure you are operating within that limit.

-

Channeling: Poorly packed columns can lead to channeling, where the sample and buffers do not flow uniformly through the resin bed. This results in inefficient binding and elution. Repack the column carefully to ensure a homogenous bed.

Q: The purity of my eluted this compound is lower than expected, with contaminants present. How can I improve the separation?

A: Contamination in the eluted fractions indicates poor resolution between LBA and impurities.

-

Optimize the Elution Gradient: A steeper gradient may cause co-elution of closely related compounds. Try a shallower, more gradual elution gradient to improve separation.

-

Adjust pH of Buffers: The pH of the loading and elution buffers is critical for the charge of both LBA and the impurities. Optimizing the pH can enhance the differential binding of components to the resin.

-

Resin Selection: The choice of ion-exchange resin (strong vs. weak, anion vs. cation) is crucial. A weak ion exchanger might offer better selectivity for LBA over other organic acids in the fermentation broth.

-

Sample Pre-treatment: Pre-treating the sample to remove particulates (centrifugation or microfiltration) and some interfering compounds (e.g., activated carbon treatment) before loading it onto the column can significantly improve the final purity.

Electrodialysis

Q: The separation efficiency of this compound using electrodialysis is low, and the process is slow. What are the potential reasons?

A: Low efficiency in electrodialysis can be attributed to membrane issues and operational parameters.

-

Membrane Fouling: Organic molecules, proteins, and minerals from the fermentation broth can adsorb to the surface of the ion-exchange membranes, a phenomenon known as fouling. This increases the electrical resistance and reduces the transport of ions across the membranes.

-

Solution: Implement a pre-treatment step (e.g., microfiltration or ultrafiltration) to remove larger molecules and suspended solids.[7] Periodically clean the membranes according to the manufacturer's recommendations. Polarity reversal during the process can also help mitigate fouling.

-

-

Incorrect Current Density: The applied current density is a critical parameter. If it is too low, the driving force for ion transport is insufficient. If it is too high (above the limiting current density), it can lead to water splitting, which changes the pH of the solutions and can cause precipitation of salts, leading to increased resistance and lower efficiency.

-

Solution: Determine the limiting current density for your system and operate at a current density that is typically 80-90% of this value.

-

-

Low Conductivity of the Feed Stream: If the concentration of LBA and other ions in the feed stream is very low, the conductivity will be low, leading to high electrical resistance and poor separation efficiency.

-

Solution: Consider a pre-concentration step for the feed solution if feasible.

-

Experimental Protocols

Protocol 1: Purification of this compound by Precipitation with Ethanol

This protocol is suitable for achieving moderate to high purity of LBA from a clarified fermentation broth.

-

Pre-treatment of Fermentation Broth:

-

Centrifuge the fermentation broth at 10,000 x g for 15 minutes to remove microbial cells and larger debris.

-

Treat the supernatant with 1% (w/v) activated carbon for 30 minutes at room temperature with gentle stirring to remove color and other organic impurities.

-

Centrifuge again at 10,000 x g for 15 minutes to remove the activated carbon.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Concentration:

-

Concentrate the clarified broth using a rotary evaporator at 50-60°C to increase the LBA concentration. The target is to achieve a viscous, syrup-like consistency.

-

-

Precipitation:

-

Slowly add cold (4°C) 96% (v/v) ethanol to the concentrated LBA solution while stirring continuously. A typical ratio is 3 volumes of ethanol to 1 volume of concentrate.

-

Continue stirring for 30 minutes in an ice bath to facilitate precipitation.

-

-

Recovery and Drying:

-

Collect the precipitate by centrifugation at 4,000 x g for 10 minutes.

-

Wash the precipitate with a small volume of cold 96% ethanol to remove residual soluble impurities.

-

Dry the precipitate under vacuum at 40°C until a constant weight is achieved. The result should be a white to off-white powder.[3]

-

Protocol 2: Purification of this compound using Ion-Exchange Chromatography

This protocol is designed to achieve high-purity LBA from a pre-treated fermentation broth.

-

Resin Selection and Preparation:

-

Select a suitable ion-exchange resin. A strong acid cation exchanger (e.g., Amberlite FPC23 H) in the H+ form is effective for converting sodium lactobionate to this compound. A weak base anion exchanger can be used to bind LBA and separate it from other anions.

-

Prepare the resin according to the manufacturer's instructions. This typically involves washing with deionized water, followed by regeneration with an acid (for cation exchangers) or a base (for anion exchangers), and then equilibration with the starting buffer.

-

-

Column Packing and Equilibration:

-

Pack the resin into a suitable chromatography column, ensuring a homogenous and well-settled bed to prevent channeling.

-

Equilibrate the column by passing 5-10 column volumes of the starting buffer (e.g., deionized water or a low concentration buffer at a specific pH) until the pH and conductivity of the outlet match the inlet.

-

-

Sample Loading:

-

Ensure the sample is at the same pH and ionic strength as the starting buffer to ensure efficient binding.

-

Load the pre-treated LBA solution onto the column at a controlled flow rate.

-

-

Washing:

-

Wash the column with 2-3 column volumes of the starting buffer to remove any unbound or weakly bound impurities.

-

-

Elution:

-

Elute the bound LBA using either a step or gradient elution.

-

For cation exchange (converting salt to acid): The LBA will be in the flow-through during loading, while the cations (e.g., Na+) bind to the resin.

-

For anion exchange (binding LBA): Elute with an increasing salt gradient (e.g., 0-1 M NaCl) or by changing the pH to protonate the carboxyl group of LBA, causing it to detach from the resin.

-

-

Collect fractions and monitor the eluate for LBA concentration using HPLC or a refractive index detector.

-

-

Post-Elution Processing:

-

Pool the fractions containing pure LBA.

-

If necessary, desalt the pooled fractions using dialysis or a second chromatography step.

-

The purified LBA solution can then be concentrated and either lyophilized or crystallized.

-

Quantitative Data Summary

The following table summarizes the reported purity and yield of this compound obtained through various purification methods.

| Purification Method | Starting Material | Purity (%) | Yield/Recovery (%) | Reference(s) |

| Precipitation with Ethanol | Fermented Acid Whey | 95 ± 2 | ~89 | [3][5] |

| Ion-Exchange Chromatography | Sodium Lactobionate Solution | ≥99 | ~100 | [2][5] |

| Electrodialysis | Zymomonas mobilis bioconversion medium | High (specific value not stated) | 14 - 38.7 | [3] |

| Crystallization | Purified LBA solution | High (depends on prior steps) | ~79 (in combination with other steps) | [3] |

Experimental Workflows

References

- 1. dlib.scu.ac.ir [dlib.scu.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. Downstream Approach Routes for the Purification and Recovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A platform technology of recovery of lactic acid from a fermentation broth of novel substrate Zizyphus oenophlia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downstream Approach Routes for the Purification and Recovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Application of ultrafiltration and electrodialysis techniques in lactic acid removal from whey solutions [redalyc.org]

Technical Support Center: Chemical Synthesis of Lactobionic Acid

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of lactobionic acid (LBA).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chemical synthesis of this compound?

A1: The main chemical methods for synthesizing this compound from lactose are heterogeneous catalytic oxidation and electrochemical oxidation.[1][2] Heterogeneous catalytic oxidation involves the use of metallic catalysts, such as platinum, palladium, or gold, often on a support material like activated carbon or alumina, with air or molecular oxygen as the oxidizing agent.[1] Electrochemical oxidation utilizes an external potential to drive the oxidation of lactose at an anode.[1]

Q2: What is the general reaction mechanism in the chemical synthesis of LBA?

A2: The synthesis of this compound involves the selective oxidation of the aldehyde group in the glucose moiety of lactose to a carboxylic acid group.[1][2] In some processes, an intermediate, lactobiono-δ-lactone, is formed and subsequently hydrolyzed to yield this compound.[3][4]

Q3: What are the common by-products observed during the chemical synthesis of this compound?

A3: Common by-products in the chemical synthesis of this compound include lactulose and 2-keto-lactobionic acid.[1][3] The formation of these by-products is highly dependent on the reaction conditions and the catalyst used.[1][3]

Q4: How does pH influence the formation of by-products?

A4: The pH of the reaction medium is a critical factor. Alkaline conditions, typically between pH 8.0 and 9.0, are favored for the selective production of this compound.[3][4] However, higher pH values can promote the isomerization of lactose to lactulose.[1][3] Conversely, low pH values can lead to catalyst deactivation due to the strong adsorption of reaction products onto the catalyst's active sites.[3]

Q5: What is the role of the catalyst in by-product formation?